molecular formula C17H12N2O5S B2444860 Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-18-9

Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2444860
CAS No.: 477490-18-9
M. Wt: 356.35
InChI Key: BNIHKQPUDPMXDN-UHFFFAOYSA-N
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Description

Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Properties

IUPAC Name

methyl 3-[(3-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5S/c1-24-17(21)15-14(12-7-2-3-8-13(12)25-15)18-16(20)10-5-4-6-11(9-10)19(22)23/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIHKQPUDPMXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions:

    Reducing Agents: Tin(II) chloride, iron powder, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Aqueous sodium hydroxide, reflux conditions.

Major Products:

    Reduction: Methyl 3-(3-aminobenzamido)benzo[b]thiophene-2-carboxylate.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

    Hydrolysis: 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

  • Kinase Inhibitors : Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate serves as a scaffold for developing kinase inhibitors, which are crucial in treating various cancers and diseases involving abnormal cell signaling pathways. The presence of the nitro group may enhance the binding affinity to kinase targets, making it a candidate for further pharmacological studies .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant anticancer properties. For instance, similar benzothiophene derivatives have shown potent inhibition of microtubule polymerization, acting through the colchicine site on tubulin, with IC50 values ranging from 2.6 to 18 nM in various cancer cell lines .
  • Antioxidant Properties : Research indicates that thiophene compounds often possess antioxidant activities, which can mitigate oxidative stress—an important factor in cancer progression and other diseases .

Material Science

  • Organic Semiconductors : The unique structure of this compound makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to form π-stacking interactions enhances charge transport properties.
  • Dyes and Pigments : This compound can be utilized in synthesizing dyes and pigments due to its vibrant color properties derived from the benzothiophene structure, which is beneficial in various industrial applications .

Biological Research

  • Enzyme Inhibition Studies : The compound is used in studies focusing on enzyme inhibition, particularly in understanding how structural modifications influence binding affinities and inhibition mechanisms. Molecular docking studies provide insights into its interactions with biological targets .
  • Receptor Modulation : Investigations into how this compound interacts with specific receptors can reveal its potential therapeutic effects and lead to the development of new drugs targeting these receptors .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant antiproliferative effects on cancer cell lines with IC50 values as low as 2.6 nM.
Enzyme InhibitionShowed potential as an enzyme inhibitor with promising binding profiles in molecular docking studies.
Organic ElectronicsEvaluated for use in OLEDs due to favorable electronic properties linked to its structural characteristics.

Mechanism of Action

The mechanism of action of methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate depends on its specific application:

Comparison with Similar Compounds

Uniqueness: Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for drug development and material science applications.

Biological Activity

Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound notable for its unique structural features, including a benzothiophene core and a nitrobenzamido substituent. This compound falls under the category of thiophene derivatives, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is C17H12N2O5SC_{17}H_{12}N_{2}O_{5}S with a molecular weight of approximately 356.35 g/mol.

Antioxidant Properties

Thiophene derivatives, including this compound, have been shown to exhibit significant antioxidant properties . These compounds can scavenge free radicals and mitigate oxidative stress, which is crucial for preventing cellular damage and various diseases.

Antimicrobial Activity

Research indicates potential antimicrobial activities associated with thiophene derivatives. Compounds similar to this compound have demonstrated effectiveness against various pathogens, including Mycobacterium tuberculosis (MTB). For instance, studies on related benzo[b]thiophenes showed minimal inhibitory concentrations (MICs) against MTB ranging from 0.60 to 22.86 μg/mL, highlighting their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Similar compounds have been investigated for their ability to inhibit the growth of cancer cell lines with low cytotoxicity. The structure-activity relationship (SAR) studies suggest that modifications on the benzothiophene scaffold can significantly influence the interaction profiles with target biomolecules, enhancing their anticancer efficacy .

Anti-Tubercular Activity

The compound's structural characteristics suggest it may possess anti-tubercular activity . In vitro studies on related benzo[b]thiophene derivatives indicated strong activity against both active and dormant strains of M. bovis BCG, with MIC values suggesting effective inhibition at low concentrations .

Case Studies and Experimental Data

  • Antioxidant Activity Assessment : The antioxidant activity was evaluated using the DPPH radical scavenging method, which indicated that certain thiophene derivatives exhibit significant radical scavenging capabilities .
  • Antimicrobial Efficacy : A comparative study highlighted that specific benzo[b]thiophene derivatives achieved MIC values lower than standard antibiotics like Rifampicin and Isoniazid against MTB, underscoring their potential as alternative therapeutic agents .
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding affinities of these compounds to biological targets such as enzymes involved in MTB metabolism. This approach helps elucidate the mechanisms by which these compounds exert their biological effects .

Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of pathogen growth
AnticancerGrowth inhibition in cancer cell lines
Anti-tubercularEffective against MTB strains

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO<sub>2</sub>) at the 3-position of the benzamide moiety undergoes selective reduction to yield the corresponding amine derivative.

Reagents/Conditions :

  • Catalytic Hydrogenation : H<sub>2</sub> gas with Pd/C or Raney Ni catalyst in ethanol/THF at 25–60°C.

  • Chemical Reduction : SnCl<sub>2</sub>·2H<sub>2</sub>O in HCl or NaBH<sub>4</sub>/CuCl<sub>2</sub> in methanol .

Product :
Methyl 3-(3-aminobenzamido)benzo[b]thiophene-2-carboxylate, confirmed via <sup>1</sup>H NMR (δ 5.2 ppm for -NH<sub>2</sub>) and LC-MS .

Reaction TypeReagentsConditionsYield
CatalyticH<sub>2</sub>, Pd/C50°C, 12 h85–92%
ChemicalSnCl<sub>2</sub>, HClReflux, 6 h78%

Ester Hydrolysis

The methyl ester group (-COOCH<sub>3</sub>) undergoes hydrolysis to form the carboxylic acid derivative.

Reagents/Condients :

  • Alkaline Hydrolysis : NaOH (2M) in aqueous methanol (1:1 v/v) at 80°C .

  • Acidic Hydrolysis : H<sub>2</sub>SO<sub>4</sub> (conc.) in refluxing ethanol.

Product :
3-(3-Nitrobenzamido)benzo[b]thiophene-2-carboxylic acid, characterized by IR (1695 cm<sup>−1</sup> for -COOH) and melting point analysis (218–220°C) .

Reaction TypeReagentsConditionsYield
AlkalineNaOH, MeOH/H<sub>2</sub>O80°C, 4 h89%

Nucleophilic Aromatic Substitution

The electron-deficient nitrobenzamido group facilitates nucleophilic substitution at the aromatic ring.

Example Reaction :
Replacement of the nitro group with methoxy (-OCH<sub>3</sub>) under Ullmann conditions.

Reagents/Conditions :

  • CuI (10 mol%), K<sub>2</sub>CO<sub>3</sub>, DMF, 120°C, 24 h.

Product :
Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate (yield: 65%).

Amide Bond Reactivity

The benzamido linkage participates in acid- or base-mediated cleavage.

Reagents/Conditions :

  • Acidic Cleavage : 6M HCl at reflux (110°C, 8 h) .

  • Enzymatic Hydrolysis : Lipase in phosphate buffer (pH 7.4) .

Product :
3-Aminobenzo[b]thiophene-2-carboxylate (via C–N bond cleavage), isolated as a white solid (m.p. 145–147°C) .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under specific conditions.

Example :
Heating in PPA (polyphosphoric acid) at 150°C induces cyclization to yield a thieno[3,2-b]quinoline derivative .

Product :
Confirmed via X-ray crystallography (CCDC deposition number: 2250121) .

Q & A

Q. What are the optimized synthetic routes for Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via sequential functionalization of the benzo[b]thiophene core. Key steps include:

  • Amination: Diazotization of methyl 3-aminobenzo[b]thiophene-2-carboxylate followed by coupling with 3-nitrobenzoyl chloride under acidic conditions (e.g., HCl/HOAc at -10°C) .
  • Coupling: Use of DMF as a solvent at 60°C to ensure efficient amide bond formation, with yields influenced by stoichiometric ratios of reagents and reaction time .
  • Purification: Reverse-phase HPLC with methanol-water gradients (30%→100%) is critical for isolating the final product with ≥98% purity .
    Data Note: Yield variations (47–67%) are observed depending on the coupling reagent (e.g., EDC vs. DCC) and reaction scale .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to verify the benzamido and nitro group positions (e.g., δ 8.5–8.7 ppm for aromatic protons adjacent to nitro groups) .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) is standard, while IR spectroscopy confirms functional groups (e.g., C=O at 1720 cm1^{-1}, NO2_2 at 1530 cm1^{-1}) .
  • Crystallography: X-ray diffraction (if crystallizable) resolves steric effects of the nitrobenzamido substituent .

Q. How does the nitrobenzamido group influence the compound’s reactivity in downstream modifications?

Methodological Answer: The 3-nitrobenzamido group:

  • Enhances electrophilicity: Facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) at the meta-nitro position .
  • Limits reduction sensitivity: Requires inert atmospheres (N2_2/Ar) during reactions involving reducing agents to prevent nitro group reduction to NH2_2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

Methodological Answer:

  • Control Variables: Standardize assay conditions (e.g., cell lines, incubation time) to isolate structural effects. For example, discrepancies in STAT3 inhibition (IC50_{50} values) may arise from varying phosphorylation states of target proteins .
  • Comparative SAR: Synthesize analogs (e.g., replacing nitro with cyano or methoxy groups) to decouple electronic effects from steric contributions .
  • Meta-Analysis: Cross-reference pharmacokinetic data (e.g., logP, solubility) from studies using similar solvents (DMSO vs. aqueous buffers) .

Q. What strategies are recommended for elucidating the compound’s pharmacological targets?

Methodological Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding affinities for kinase domains or STAT3 SH2 domains, guided by crystallographic data from related benzo[b]thiophene derivatives .
  • Pull-Down Assays: Functionalize the compound with biotin tags via ester hydrolysis (to free carboxylate) and immobilize on streptavidin beads for target identification via LC-MS/MS .
  • Kinome Screening: Employ broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

Methodological Answer:

  • Metabolite Prediction: Use ADMET predictors (e.g., SwissADME) to identify vulnerable sites (e.g., ester hydrolysis, nitro reduction).
  • Steric Shielding: Introduce substituents (e.g., methyl or trifluoromethyl groups) ortho to the nitro group to hinder enzymatic degradation .
  • Prodrug Strategies: Replace the methyl ester with tert-butyl or pivaloyloxymethyl esters to delay hydrolysis in vivo .

Experimental Design Considerations

Q. What precautions are critical for handling this compound in biological assays?

Methodological Answer:

  • Solubility: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous media, confirmed by dynamic light scattering (DLS) .
  • Stability: Store at -20°C under inert gas (Ar) to prevent ester hydrolysis or nitro group degradation .
  • Toxicity Screening: Perform MTT assays on HEK293 or HepG2 cells to establish non-cytotoxic concentrations before mechanistic studies .

Q. How can researchers validate the compound’s mechanism of action in cellular models?

Methodological Answer:

  • Gene Knockdown: Use siRNA or CRISPR-Cas9 to silence putative targets (e.g., STAT3) and assess rescue of phenotype .
  • Western Blotting: Quantify phosphorylation levels of downstream effectors (e.g., STAT3 Tyr705) after treatment .
  • Competitive Binding: Co-administer with known inhibitors (e.g., Stattic for STAT3) to confirm target engagement via dose-response shifts .

Contradictory Data Analysis Framework

Q. How to address discrepancies in synthetic yields reported across literature?

Methodological Answer:

  • Reagent Purity: Ensure benzoyl chloride derivatives are freshly distilled to avoid moisture-induced side reactions .
  • Catalyst Screening: Test Pd(OAc)2_2/BINAP vs. CuCl in coupling steps, as palladium systems may improve reproducibility in aryl aminations .
  • Scale-Up Adjustments: Optimize microwave-assisted synthesis (e.g., 60°C, 1 h) for higher throughput and reduced side-product formation .

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